

Application Notes and Protocols: Chloromethyl Propyl Carbonate in Functional Group Introduction

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Compound of Interest

Compound Name: Chloromethyl Propyl Carbonate

CAS No.: 35273-90-6

Cat. No.: B125498

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Introduction

Chloromethyl propyl carbonate (CMPC) and its isomer, chloromethyl isopropyl carbonate (CMIPC), are versatile reagents in organic synthesis, primarily utilized for the introduction of the propyloxycarbonyloxymethyl and isopropyloxycarbonyloxymethyl groups, respectively.[1][2] These reagents are particularly valuable in pharmaceutical and agrochemical research for their ability to modify functional groups, thereby altering the physicochemical properties of molecules.[1] A key application lies in the synthesis of prodrugs, where the introduced moiety can enhance bioavailability and then be cleaved in vivo to release the active pharmaceutical ingredient (API).[2] The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the derivatization of a wide range of functional groups including phosphonates, carboxylic acids, phenols, and amines.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **chloromethyl propyl carbonate** and its isopropyl isomer is provided below.

Property	Chloromethyl Propyl Carbonate	Chloromethyl Isopropyl Carbonate	Reference(s)
CAS Number	35273-90-6	35180-01-9	[2][3]
Molecular Formula	C ₅ H ₉ ClO ₃	C ₅ H ₉ ClO ₃	[2][3]
Molecular Weight	152.57 g/mol	152.57 g/mol	[2][3]
Appearance	Colorless liquid	Colorless liquid	[1][2]
Boiling Point	Not specified	66 °C @ 16 Torr	[4]
IUPAC Name	chloromethyl propyl carbonate	chloromethyl propan-2-yl carbonate	[3]

Core Application: Prodrug Synthesis of Tenofovir Disoproxil Fumarate

A prominent application of chloromethyl isopropyl carbonate is in the synthesis of Tenofovir Disoproxil Fumarate, a key antiviral medication. In this synthesis, CMIPC is used to esterify the phosphonic acid group of Tenofovir (PMPA), converting it into a more bioavailable prodrug form.[5]

Experimental Protocol: Synthesis of Tenofovir Disoproxil

This protocol outlines the esterification of Tenofovir with chloromethyl isopropyl carbonate.

Materials:

- Tenofovir (PMPA)
- N-methylpyrrolidone (NMP)

- Triethylamine (TEA)
- Chloromethyl isopropyl carbonate (CMIPC)
- Dichloromethane
- Water
- Magnesium sulfate

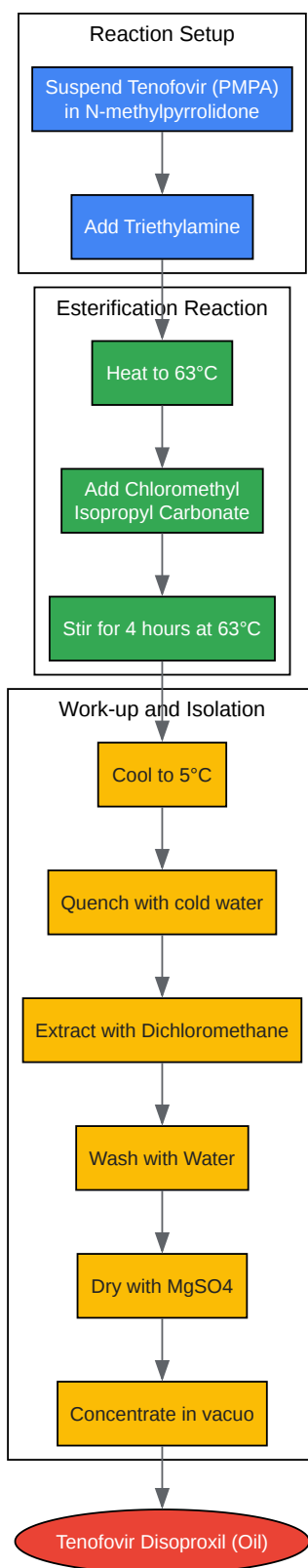
Procedure:

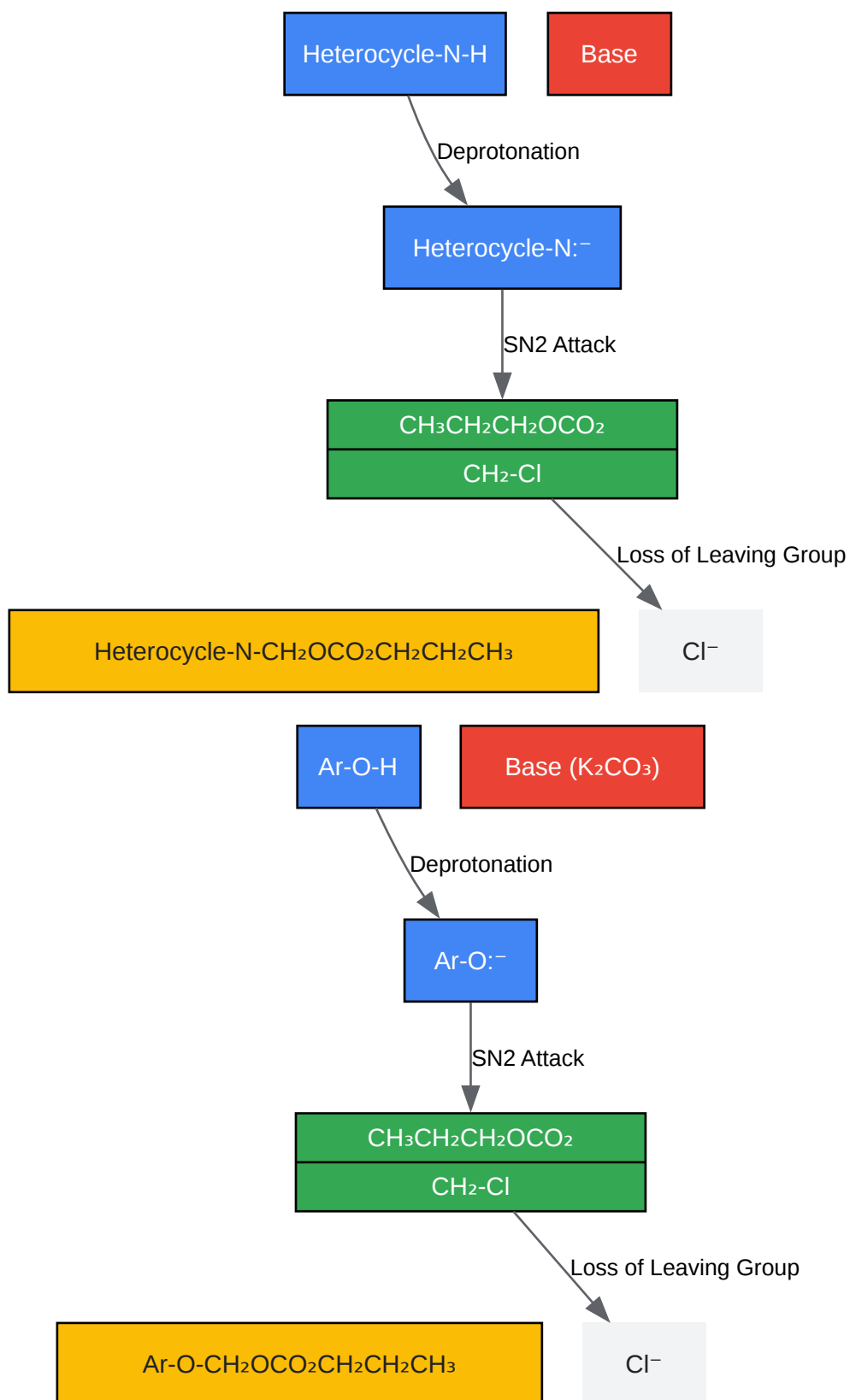
- In a suitable reactor, suspend Tenofovir (4.0 g) in N-methylpyrrolidone (15 mL).[4]
- Add triethylamine (5.8 mL) to the suspension.[4]
- Heat the reaction mixture to 63 °C and stir for 30 minutes.[4]
- Add chloromethyl isopropyl carbonate (10 g) to the reaction mixture and continue stirring at 63 °C for 4 hours.[4]
- Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature, and then further cool to 5 °C.[4]
- Slowly add cold water (25 mL, pre-cooled to below 15 °C) while maintaining the temperature below 15 °C.[4]
- Stir the mixture at 15 °C for 1 hour.[4]
- Extract the aqueous mixture with dichloromethane (2 x 15 mL).[4]
- Combine the organic layers and wash twice with water (2 x 10 mL).[4]
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Tenofovir Disoproxil as an oil.[4]

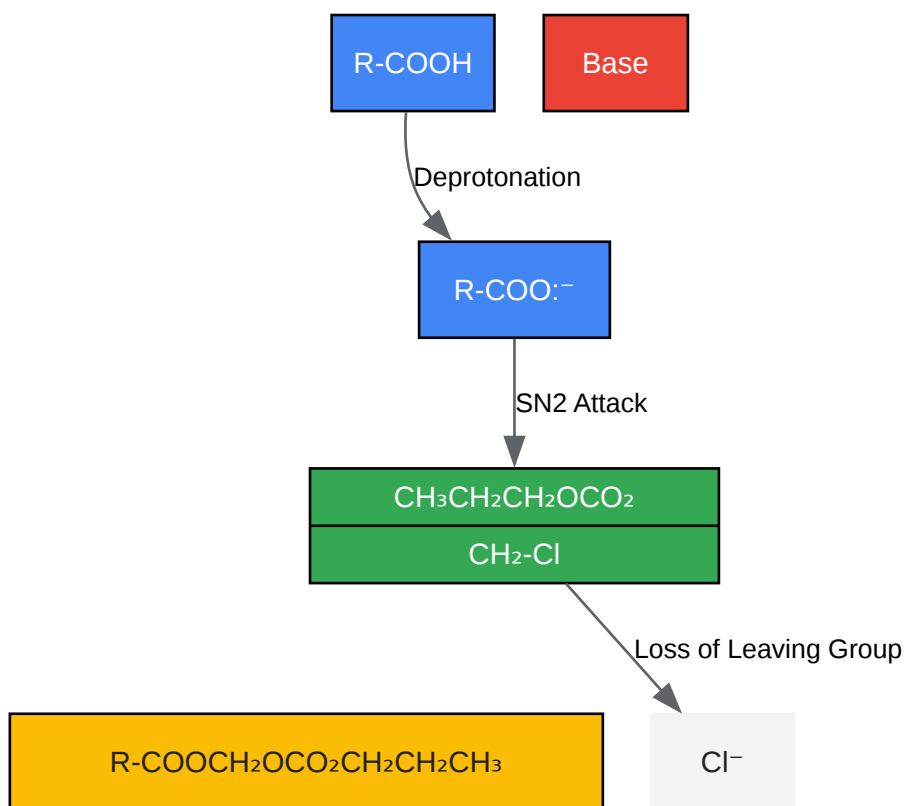
Quantitative Data for Tenofovir Disoproxil Synthesis

Parameter	Value	Reference(s)
Reactants	Tenofovir, Chloromethyl isopropyl carbonate, Triethylamine	[4][5]
Solvent	N-methylpyrrolidone	[4]
Temperature	50-60 °C or 63 °C	[4][5]
Reaction Time	4-8 hours	[5]
Yield of Tenofovir Disoproxil Fumarate (after salt formation)	53% (initial crystallization), 90% (recrystallization)	[4]
Purity (HPLC)	~85% (crude product formation)	

Experimental Workflow: Synthesis of Tenofovir Disoproxil







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